1-tert-butyl-3-methyl-4,5-dihydro-1H-1,2,4-triazol-5-one
Overview
Description
1,2,4-Triazoles are a class of heterocyclic compounds that contain three nitrogen atoms in a five-membered ring . They are known for their broad range of chemical and biological properties, making them important in the development of new drugs . The derivatives of 1,2,4-triazoles show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .
Synthesis Analysis
The synthesis of 1,2,4-triazoles often involves the condensation of hydrazines with a suitable electrophile . For example, imidazole was first synthesized by the reaction of glyoxal and ammonia .Molecular Structure Analysis
1,2,4-Triazoles have a five-membered ring structure with three nitrogen atoms. They are amphoteric in nature, showing both acidic and basic properties . Due to the presence of a positive charge on either of two nitrogen atoms, they can exhibit two equivalent tautomeric forms .Chemical Reactions Analysis
1,2,4-Triazoles can undergo a variety of chemical reactions due to the presence of multiple reactive sites in their structure . They can act as ligands in coordination chemistry, participate in cycloaddition reactions, and serve as precursors in the synthesis of other heterocyclic compounds .Physical And Chemical Properties Analysis
1,2,4-Triazoles are generally white or colorless solids that are highly soluble in water and other polar solvents .Scientific Research Applications
Synthesis and Characterization
- Synthesis of Derivatives : A study focused on synthesizing novel 3-alkyl-4-phenylacetylamino derivatives of 1,2,4-triazol-5-one, characterizing them through various spectral analyses, and evaluating their antioxidant activities (Alkan et al., 2007).
- Non-Aqueous Medium Titrations : Research on the synthesis of new derivatives involving non-aqueous medium titrations to investigate their acidity and molecular structure (Yüksek et al., 2005).
- Potentiometric Titrations for Acidity Determination : Studies have been conducted to synthesize new derivatives and determine their acidity through potentiometric titrations in different non-aqueous solvents (Yüksek et al., 2004).
Pharmacological and Biological Applications
- Antioxidant Activity : Investigations into the in vitro antioxidant activity of novel derivatives, comparing their efficacy to standard antioxidants (Yüksek et al., 2015).
- Fungicidal Activity : Exploration of fungicidal properties of certain derivatives against specific fungi, demonstrating moderate to excellent activity (Mao et al., 2013).
- Antitumor Activity : Structural and molecular docking studies indicating that certain derivatives show promising anticancer activity (Kaczor et al., 2013).
Future Directions
properties
IUPAC Name |
2-tert-butyl-5-methyl-4H-1,2,4-triazol-3-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13N3O/c1-5-8-6(11)10(9-5)7(2,3)4/h1-4H3,(H,8,9,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LWMLMQNDIRTCOO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=O)N1)C(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-tert-butyl-3-methyl-4,5-dihydro-1H-1,2,4-triazol-5-one |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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